2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features a benzisothiazole moiety and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzisothiazole core, followed by the introduction of the aminoethyl group and the morpholinosulfonyl benzoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE include:
- 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
- 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
What sets 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(MORPHOLINOSULFONYL)BENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate is a complex organic molecule that combines several functional groups known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2O6S, with a molecular weight of approximately 382.47 g/mol. The structure features a benzothiazole moiety linked to a morpholine ring through an aminoethyl sulfonamide group, which is critical for its biological activity.
Table 1: Structural Features
Feature | Description |
---|---|
Benzothiazole moiety | Imparts antimicrobial and anticancer properties |
Morpholine ring | Associated with analgesic effects |
Sulfonamide group | Enhances solubility and bioavailability |
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Preliminary studies indicate that compounds with similar structural features exhibit high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant activities .
- Antimicrobial Activity : The benzothiazole component is known for its antimicrobial properties, which may be enhanced by the sulfonamide group.
- Cytotoxic Effects : Research on related compounds has shown promising anticancer effects, indicating that this compound may also possess cytotoxic properties against specific cancer cell lines.
Biological Evaluations and Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to This compound .
Case Study 1: Antidepressant Activity
A series of benzothiazole derivatives were synthesized and tested for their binding affinities at serotonin receptors. Notably, one derivative exhibited a Ki value of 17 nM for the 5-HT1A receptor and demonstrated significant antidepressant-like effects in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity. The presence of the sulfonamide group enhances this effect by increasing the compound's solubility in biological fluids.
Pharmacological Applications
Given its structural features and preliminary findings, This compound holds potential in various therapeutic areas:
- Antidepressants : Targeting serotonin receptors may provide a new avenue for treating depression.
- Antimicrobials : Its efficacy against various pathogens could lead to the development of new antibiotics.
- Anticancer Agents : Further exploration is warranted to assess its cytotoxicity against cancer cells.
Properties
Molecular Formula |
C20H21N3O7S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H21N3O7S2/c24-20(15-5-7-16(8-6-15)32(27,28)23-10-13-29-14-11-23)30-12-9-21-19-17-3-1-2-4-18(17)31(25,26)22-19/h1-8H,9-14H2,(H,21,22) |
InChI Key |
IIKHRLHJIDKDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCN=C3C4=CC=CC=C4S(=O)(=O)N3 |
Origin of Product |
United States |
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